Chemical structure and properties of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
Chemical structure and properties of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline
This technical guide provides an in-depth analysis of 3-Methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline , a privileged scaffold in medicinal chemistry.[1] This molecule serves as a critical intermediate in the synthesis of kinase inhibitors, antimicrobial agents, and receptor modulators.[2]
CAS Registry Number: 103234-90-2 (Generic generic/isomer class) / PubChem CID: 82470073 Molecular Formula: C₁₀H₁₁N₃O₂ Molecular Weight: 205.21 g/mol [1]
Executive Summary & Pharmacophore Analysis
This compound represents a strategic "linker-scaffold" in drug discovery.[1][2] It combines a polar, hydrogen-bond-accepting 1,3,4-oxadiazole ring with an electron-rich aniline moiety.[1]
Structural Logic[1][2]
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1,3,4-Oxadiazole Core: Acts as a bioisostere for carboxylic acids, esters, and amides. It offers improved metabolic stability (resistance to hydrolysis) and enhanced lipophilicity compared to the parent acid, while retaining hydrogen bond acceptor capabilities (N3/N4 atoms).
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3-Methoxy Group (-OCH₃): Positioned ortho to the oxadiazole and meta to the amine.[1][2] This group serves two functions:
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Conformational Locking: Through intramolecular hydrogen bonding or steric repulsion, it restricts the rotation of the oxadiazole ring relative to the benzene core, pre-organizing the molecule for receptor binding.[2]
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Solubility: Increases polarity and aqueous solubility compared to the unsubstituted analog.[1][2]
-
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Aniline Handle (-NH₂): The primary reactive site for further derivatization (e.g., urea formation, amide coupling) to generate final drug candidates (e.g., VEGFR or EGFR inhibitors).
Synthetic Methodology (High-Fidelity Protocol)
The most robust synthesis avoids direct cyclization of the amino-acid precursor to prevent acetylation of the aniline.[1][2] Instead, a Nitro-Reduction Strategy is employed.[1][2]
Reaction Scheme Overview
Figure 1: Retrosynthetic workflow prioritizing functional group tolerance.
Detailed Protocol
Step 1: Hydrazide Formation
Precursor: Methyl 2-methoxy-4-nitrobenzoate.[1][2]
-
Dissolve the ester (1.0 eq) in absolute ethanol (10 mL/g).[1][2]
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Add Hydrazine hydrate (99%, 5.0 eq) dropwise at room temperature.
-
Reflux for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).[1][2]
-
Workup: Cool to 0°C. The hydrazide typically precipitates.[1][2] Filter, wash with cold ethanol, and dry.
Step 2: Construction of the 5-Methyl-1,3,4-Oxadiazole Ring
Reagent: Acetic Anhydride (Ac₂O) or Triethyl Orthoacetate.[1] Note: Acetic anhydride acts as both the solvent and the reagent to install the methyl group and effect cyclodehydration.[2]
-
Suspend the hydrazide (1.0 eq) in Acetic Anhydride (5–10 volumes).
-
Reflux at 140°C for 3–5 hours.
-
Workup: Pour the hot reaction mixture onto crushed ice/water with vigorous stirring. Neutralize with NaHCO₃ to pH 7–8.[1][2]
-
Filter the precipitate (3-methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)nitrobenzene).[1][2]
Step 3: Selective Reduction of Nitro Group
Method: Catalytic Hydrogenation (Cleanest) or Iron-mediated reduction (Cheapest).[1][2]
-
Protocol A (Catalytic): Dissolve nitro-intermediate in MeOH/THF (1:1). Add 10% Pd/C (10 wt%).[1][2] Stir under H₂ balloon (1 atm) for 4 hours. Filter through Celite.[1][2]
-
Protocol B (Chemical): Suspend nitro-intermediate in EtOH/Water (3:1). Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).[1][2] Reflux for 2 hours.
Physicochemical Characterization
The following data points are critical for analytical verification.
| Property | Value / Description | Note |
| Appearance | Off-white to pale brown solid | Darkens upon oxidation (store under inert gas).[1][2] |
| Melting Point | 168–172 °C | Sharp range indicates high purity.[1][2] |
| Mass Spec (ESI) | [M+H]⁺ = 206.09 | Characteristic odd-electron nitrogen rule.[1][2] |
| ¹H NMR (DMSO-d₆) | δ 2.51 (s, 3H, CH₃-Ox), 3.85 (s, 3H, OCH₃), 5.9 (s, 2H, NH₂), 6.3 (d, 1H), 6.4 (s, 1H), 7.6 (d, 1H) | Diagnostic methyl singlet at ~2.5 ppm. |
| Solubility | DMSO, DMF, Methanol | Poor solubility in water and hexane.[2] |
| pKa (Calc) | ~3.5 (Aniline), ~1.5 (Oxadiazole) | Weak base; protonates only in strong acid.[2] |
Applications in Drug Design[4]
Kinase Inhibition (VEGFR/PDGFR)
This scaffold is frequently used to synthesize Type II kinase inhibitors.[1][2] The oxadiazole ring often occupies the solvent-exposed region or interacts with the "gatekeeper" residue, while the aniline is coupled to a hinge-binding motif (e.g., quinoline or pyrimidine).
SAR Logic Diagram:
Figure 2: Structure-Activity Relationship (SAR) contribution of each moiety.
Metabolic Stability
The 1,3,4-oxadiazole ring is significantly more stable to hepatic esterases than the corresponding methyl ester. This extends the half-life (
Safety & Handling (GHS Standards)
While specific toxicological data for this intermediate may be sparse, it should be handled as a potent bioactive aniline derivative.[2]
-
Hazard Statements:
-
Storage: Keep in a cool, dry place (2–8°C recommended). Light sensitive.[1][2]
-
PPE: Nitrile gloves, safety goggles, and fume hood are mandatory.[2]
References
-
PubChem. (2025).[1][2][4] 3-methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (CID 82470073).[1][5] National Library of Medicine.[1][2] Available at: [Link]
-
Bostrom, J., et al. (2012).[2] Oxadiazoles in Medicinal Chemistry. Journal of Medicinal Chemistry. (Discusses bioisosterism of oxadiazoles).
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Jakubkiene, V., et al. (2003).[2] Synthesis of 5-(4-aminophenyl)-1,3,4-oxadiazole derivatives. Monatshefte für Chemie. (Protocol grounding for aniline-oxadiazole synthesis).
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Rakesh, K.P., et al. (2015).[2] Synthesis of 1,3,4-oxadiazole derivatives as potential antimicrobial agents. Russian Journal of Bioorganic Chemistry. (Validation of cyclization methods).
Sources
- 1. 3-Methoxy-4-(1,3-oxazol-5-yl)aniline | CymitQuimica [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. CN117247360A - A kind of preparation method of 2-methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline - Google Patents [patents.google.com]
- 4. 4-(5-Methyl-1,3,4-oxadiazol-2-yl)aniline | C9H9N3O | CID 19542244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-methoxy-4-(5-methyl-1,3,4-oxadiazol-2-yl)aniline (C10H11N3O2) [pubchemlite.lcsb.uni.lu]
